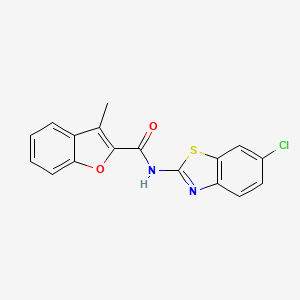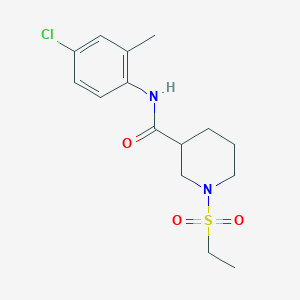![molecular formula C17H19BrFNO2 B4690055 (5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4690055.png)
(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Übersicht
Beschreibung
(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, also known as DOB-F, is a synthetic compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of psychedelic compounds.
Wirkmechanismus
(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine acts as a partial agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the serotonin 2A receptor is believed to be responsible for the hallucinogenic effects of psychedelic drugs. This compound also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine in lab experiments is its potency and selectivity for the serotonin 2A receptor. This allows researchers to investigate the role of this receptor in various physiological and behavioral processes. However, this compound is a potent hallucinogen, and its effects on animal behavior can be difficult to interpret. In addition, the synthesis of this compound is complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine. One area of interest is the development of more selective and potent agonists of the serotonin 2A receptor. These compounds could be used to further investigate the role of this receptor in various physiological and behavioral processes. Another area of interest is the use of this compound in combination with other drugs to investigate the interactions between different neurotransmitter systems. Finally, there is a need for more research on the long-term effects of this compound on brain function and behavior.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been used in scientific research to study the mechanism of action of psychedelic compounds. It is a potent agonist of the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. This compound has been used in animal studies to investigate the role of the serotonin 2A receptor in the regulation of mood, cognition, and perception.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO2/c1-21-16-10-17(22-2)15(18)9-13(16)11-20-8-7-12-3-5-14(19)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUVNMANYWRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCC2=CC=C(C=C2)F)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-fluorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4689974.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4689989.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)


![3-(3-chlorophenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4690018.png)
![cycloheptyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4690026.png)

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4690040.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4690046.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide](/img/structure/B4690053.png)

![6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4690080.png)